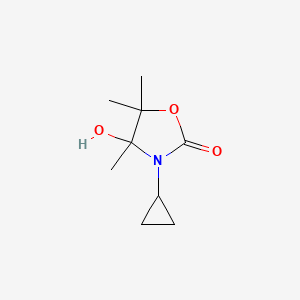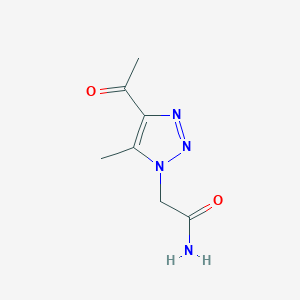
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as IPR, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPR is a pyrimidine-based molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of the molecule, leading to a change in fluorescence intensity. The exact mechanism of complex formation and fluorescence quenching is the subject of ongoing research.
Biochemical and Physiological Effects:
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe, 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is not fully understood. 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may make it a valuable tool for the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its selectivity for metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. This can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new fluorescent probes based on the structure of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. These probes could be designed to exhibit improved selectivity and sensitivity for specific metal ions or biological targets. Another area of interest is the development of new cancer therapies based on the structure of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Further research is needed to fully understand the mechanism of action and potential applications of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer therapy.
Métodos De Síntesis
The synthesis of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6(1H,3H,5H)-pyrimidinetrione with 2-isopropoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to selectively bind to metal ions such as zinc, copper, and mercury, resulting in a change in fluorescence intensity. This property makes 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Propiedades
IUPAC Name |
5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(2)20-11-6-4-3-5-9(11)7-10-12(17)15-14(19)16-13(10)18/h3-8H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMPGRBROHXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(propan-2-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
